2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 1006344-06-4
VCID: VC6394049
InChI: InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2
SMILES: C1=CN(N=C1C(F)(F)F)CCO
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

CAS No.: 1006344-06-4

Cat. No.: VC6394049

Molecular Formula: C6H7F3N2O

Molecular Weight: 180.13

* For research use only. Not for human or veterinary use.

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol - 1006344-06-4

Specification

CAS No. 1006344-06-4
Molecular Formula C6H7F3N2O
Molecular Weight 180.13
IUPAC Name 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2
Standard InChI Key COJCHMBQAMZKIX-UHFFFAOYSA-N
SMILES C1=CN(N=C1C(F)(F)F)CCO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol (PubChem CID: 19616490 ) is defined by the IUPAC name 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol. Its structure comprises a pyrazole ring substituted with a trifluoromethyl (-CF3_3) group at the 3-position and a hydroxyethyl (-CH2_2CH2_2OH) group at the 1-position (Figure 1). Key identifiers include:

  • InChI: InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2

  • SMILES: C1=CN(N=C1C(F)(F)F)CCO

  • CAS Registry: 1006344-06-4 .

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group enables derivatization via esterification or etherification .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized through cyclocondensation reactions. A notable method involves reacting 3-alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazolethiocarboxyamide with 2-bromo ketones (e.g., 2-bromoacetophenone) under varied conditions :

ReagentSolventTemperatureReaction TimeYield (%)
2-BromoacetophenoneChloroform20–25°C24 hours57–98
2-BromopropiophenoneChloroformReflux72 hours75–92
2-BromocyclohexanoneChloroformReflux48 hours80–90

Post-synthesis, dehydration using a sulfuric acid–acetic acid (1:10 v/v) mixture yields bicyclic thiazoles . The hydroxyl group in the ethanol side chain facilitates further functionalization, such as forming sulfonamides or hydrazones .

Physical and Chemical Properties

Physicochemical Data

  • Molecular Weight: 180.13 g/mol

  • Hygroscopicity: Exhibits high hygroscopicity, necessitating storage in anhydrous conditions .

  • Solubility: Moderate solubility in chloroform and ethanol; limited solubility in nonpolar solvents .

Spectral Characteristics

  • 1^1H NMR: Peaks at δ 2.27 (CH3_3), 7.41–7.87 (aromatic protons), and 12.81 (OH) .

  • IR Spectroscopy: Bands at 2972 cm1^{-1} (C-H stretch), 1679 cm1^{-1} (C=O), and 1090 cm1^{-1} (C-F) .

Chemical Reactivity and Derivatives

Functionalization Reactions

The hydroxyl group undergoes esterification with acyl chlorides and oxidation to ketones using Jones reagent. The pyrazole ring participates in electrophilic substitution, with the trifluoromethyl group directing meta-addition .

Key Derivatives

  • Sulfonamide Derivatives: Reacting with sulfonyl chlorides yields sulfonamides, which exhibit anti-inflammatory activity .

  • Hydrazones: Condensation with aldehydes forms hydrazones, precursors for heterocyclic scaffolds .

Applications and Biological Relevance

Agrochemical Uses

The compound’s stability under physiological conditions makes it a candidate for herbicide and fungicide development, though specific studies are ongoing .

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